Meprochol

Description

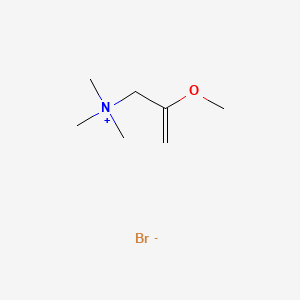

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxyprop-2-enyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.BrH/c1-7(9-5)6-8(2,3)4;/h1,6H2,2-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTRCBIUNKNPFK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=C)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974484 | |

| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-31-8 | |

| Record name | 2-Propen-1-aminium, 2-methoxy-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprochol [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-N,N,N-trimethylprop-2-en-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPROCHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K2B1728PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Conformational Analysis of Meprochol

Structural Determinants for Meprochol Activity

While comprehensive activity profiles for this compound are not extensively detailed in publicly available scientific literature, its structural features suggest potential for interactions, particularly given its classification as a biochemical with "potential therapeutic properties" and its comparison to known muscarinic agents.

The quaternary ammonium (B1175870) group, a positively charged nitrogen atom bonded to four carbon atoms, is a common pharmacophore in many biologically active molecules, particularly those interacting with cholinergic receptors like muscarinic receptors. The fixed positive charge on the nitrogen is crucial for electrostatic interactions with anionic sites on receptors. The presence of a methoxy (B1213986) group and an alkene provides additional sites for hydrogen bonding, hydrophobic interactions, or other non-covalent forces that can contribute to binding affinity and specificity. The N-Ovdw distance of 3.04 Angstroms reported for this compound suggests a specific spatial arrangement between the cationic head and the oxygen atom, which is a key structural determinant for its interaction with a binding site. This distance is comparable to those observed in other muscarinic agents, implying a similar mode of interaction with target receptors.

Conformational Dynamics of this compound and Analogues

Molecules are not static entities; they undergo continuous changes in their three-dimensional shape through rotations around single bonds, a phenomenon known as conformational dynamics. For this compound, the flexibility of the carbon chain connecting the quaternary ammonium center to the methoxy-substituted alkene allows for various conformations. The lowest energy conformation, which is often the biologically active one, is influenced by steric hindrance and electronic effects.

In the context of analogues, the conformational dynamics of related muscarinic agents provide insights into the structural requirements for activity. For instance, muscarine (B1676868), muscarone (B76360), and arecoline (B194364) are muscarinic agents with varying degrees of conformational flexibility due to their distinct ring systems or acyclic chains. nih.gov The N-Ovdw distances for these compounds, alongside this compound, fall within a narrow range (e.g., muscarine 2.98 Å, muscarone 2.97 Å, arecoline 4.99 Å). This suggests that a specific spatial relationship between the nitrogen and oxygen atoms is critical for their muscarinic activity, indicating that their preferred binding conformations might share common features.

Another relevant analogue, F2268 (2-methyl-4-dimethylaminomethyl-1,3-dioxolane methiodide), is known to exist as a mixture of cis and trans isomers, and its cholinomimetic activity is influenced by its stereochemistry. The ability of these analogues to adopt specific conformations that align with receptor binding sites is a key aspect of their biological function.

Stereochemical Influences on this compound's Molecular Interactions

This compound is an achiral compound, meaning it does not possess chiral centers and therefore does not exist as stereoisomers (enantiomers or diastereomers) that would influence its activity based on chirality. nih.gov Its molecular interactions are thus not differentiated by stereoisomeric forms of the compound itself.

However, in the broader context of molecular interactions, stereochemistry plays a profound role in determining the specificity and potency of drug-receptor binding for many compounds. For example, the biological activity of many pharmaceuticals is highly dependent on their specific stereoisomeric form, as different stereoisomers can interact distinctly with chiral biological targets (e.g., receptors, enzymes). This is exemplified by F2268, an analogue mentioned in the context of muscarinic activity, which exists as cis and trans isomers, and their pharmacological properties are known to differ based on their configuration. The preference of cholinergic receptors for a specific configuration, such as the cis configuration in 2,4-disubstituted-1,3-dioxolanes, highlights the importance of precise three-dimensional arrangement for optimal binding. While this compound itself lacks chiral centers, the principles of stereochemical recognition are fundamental to understanding the interactions of many related compounds in medicinal chemistry.

Molecular Mechanism of Action of Meprochol

Meprochol Interaction with Cholinergic Receptors

Cholinergic receptors are a class of receptors that bind to acetylcholine (B1216132) and are broadly divided into nicotinic and muscarinic receptors. nih.gov Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a central role in the parasympathetic nervous system, mediating various physiological responses such as heart rate regulation, smooth muscle contraction, and glandular secretion. nih.govcas.cznih.gov There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and modulating distinct intracellular signaling pathways. cas.cznih.govmdpi.commdpi.comfrontiersin.org

Muscarinic Receptor Binding Specificity of this compound

The binding specificity of a compound to muscarinic receptor subtypes (M1, M2, M3, M4, M5) is crucial for understanding its pharmacological profile. Different compounds can exhibit varying degrees of selectivity for these subtypes, leading to distinct physiological outcomes. For instance, some agonists show functional selectivity for specific muscarinic receptor subtypes. mdpi.comnih.gov However, specific data detailing this compound's binding affinity, selectivity, or functional activity (agonist/antagonist) across the muscarinic receptor subtypes are not available in the examined literature.

Ligand-Receptor Interaction Geometries of this compound

Ligand-receptor interaction geometries involve the precise three-dimensional arrangement and molecular contacts between a ligand and its receptor, which dictate binding affinity and subsequent conformational changes that lead to signal transduction. mdpi.comkhanacademy.orgnih.gov These interactions often involve specific amino acid residues within the receptor's binding pocket and can be influenced by factors such as hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.commdpi.com While general structural insights into muscarinic receptor binding pockets have been elucidated through studies with other ligands, including the identification of key transmembrane helices (TM3, TM6, TM7) involved in ligand binding, mdpi.comfrontiersin.org specific information regarding the ligand-receptor interaction geometries of this compound with any cholinergic receptor is not documented in the available research.

Intracellular Signaling Pathways Modulated by this compound

Muscarinic receptors, being GPCRs, primarily modulate intracellular signaling pathways upon activation. cas.cznih.govmdpi.comfrontiersin.org M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). cas.czmdpi.comfrontiersin.org This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). cas.czmdpi.comfrontiersin.orgnih.gov IP3 then triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). cas.czmdpi.comnih.gov Conversely, M2 and M4 receptors preferentially couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a reduction in cyclic AMP (cAMP) levels. cas.czwikipedia.org These second messengers (Ca2+, DAG, IP3, cAMP) propagate and amplify the signal, leading to various cellular responses. nih.govbyjus.comlibretexts.orgkhanacademy.org However, specific data on which, if any, of these intracellular signaling pathways are modulated by this compound, or the extent of such modulation, are not found in the current literature.

Enzymatic Systems Influenced by this compound

Enzymatic systems play crucial roles in various cellular processes, and their activities can be influenced by chemical compounds through direct inhibition, activation, or modulation of their expression. nih.govscielo.brnih.gov For instance, some drugs exert their effects by interacting with specific enzymes, such as acetylcholinesterase inhibitors that prevent the breakdown of acetylcholine. While muscarinic receptor activation can indirectly influence enzymatic systems through downstream signaling cascades (e.g., activation of protein kinases or phosphatases), nih.gov there is no direct information available in the provided search results describing specific enzymatic systems that are directly influenced by this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Meprochol

Identification of Meprochol's Pharmacophore

A pharmacophore represents the essential ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. wikipedia.orgnih.gov For this compound, if it were to exhibit significant cholinergic activity, the identification of its pharmacophore would involve analyzing its key structural elements critical for binding to cholinergic receptors (e.g., muscarinic or nicotinic receptors). nih.govyoutube.comyoutube.com

Given this compound's structure as a quaternary ammonium (B1175870) compound, the positively charged nitrogen atom would likely be a crucial pharmacophoric feature, essential for electrostatic interactions with anionic sites on the receptor. Other potential pharmacophoric features could include the spatial arrangement of the methoxy (B1213986) group and the propenyl chain, which might contribute to hydrophobic interactions or hydrogen bonding with the receptor binding site. The precise three-dimensional orientation of these features would define the pharmacophore, which could then be used for virtual screening to identify new compounds with similar activity profiles. wikipedia.orgslideshare.net

Functional Group Modifications and Cholinergic Activity Modulation

In the absence of specific experimental data for this compound, functional group modifications would conceptually be explored to understand their impact on its cholinergic activity. The core structure of this compound presents several sites amenable to modification:

Quaternary Ammonium Group: The trimethylammonium moiety is a common feature in cholinergic agents. Modifications such as altering the number or type of alkyl groups attached to the nitrogen (e.g., replacing methyl with ethyl or propyl groups) could significantly impact receptor binding affinity and selectivity. Such changes could influence the compound's ability to fit into the receptor pocket and form crucial electrostatic interactions.

Methoxy Group: The oxygen atom in the methoxy group could participate in hydrogen bonding or dipole-dipole interactions. Modifying this group (e.g., to an ethoxy, hydroxyl, or even removing it) would reveal its contribution to activity. Alterations could affect lipophilicity and electronic properties, thereby modulating receptor interaction.

These modifications, if studied experimentally, would provide insights into how specific functional groups contribute to binding, efficacy, and selectivity for different cholinergic receptor subtypes.

Steric and Electronic Parameters in this compound's Biological Activity

The biological activity of a compound is profoundly influenced by its steric and electronic properties, which dictate how it interacts with its biological target. chem960.comchemsrc.comnih.govuclv.edu.cu

Steric Parameters: These relate to the size and shape of the molecule and its substituents. For this compound, the bulkiness of the trimethylammonium group and the spatial arrangement of the propenyl and methoxy substituents would play a critical role in its ability to fit into the active site of a cholinergic receptor. Parameters such as molar refractivity, Verloop steric parameters (e.g., L, B1-B5), or molecular volume would be quantified in QSAR studies to describe these effects. chem960.comnih.gov A tight steric fit is often essential for high affinity and specificity.

Electronic Parameters: These describe the electron distribution within the molecule and its ability to participate in electronic interactions (e.g., hydrogen bonding, charge-charge interactions, dipole-dipole interactions). For this compound, the positive charge on the nitrogen atom is a key electronic feature. Parameters like Hammett constants (for aromatic systems, if present in analogues), electronegativity, or partial atomic charges would be used to quantify electronic effects. chem960.comnih.gov These parameters would shed light on how the electron density and charge distribution influence the strength and nature of interactions with polar or charged residues in the receptor binding site.

Hypothetical studies would aim to correlate variations in these parameters among this compound analogues with observed changes in cholinergic activity, thereby elucidating the optimal steric and electronic requirements for receptor binding and activation.

Development of Predictive Models for this compound Activity

The development of predictive QSAR models for this compound's activity, if experimental data were available, would follow a systematic process:

Data Collection: A dataset of this compound and its analogues with experimentally determined cholinergic activity (e.g., IC50, EC50 values for receptor binding or functional assays) would be compiled.

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of the compounds' chemical and physical properties, would be calculated. These could include physicochemical descriptors (e.g., logP for lipophilicity, polar surface area), electronic descriptors (e.g., charges, frontier orbital energies), and steric descriptors (e.g., molecular volume, shape descriptors). uni.luchem960.comhodoodo.comnih.govnih.govebi.ac.uk

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks, random forests) would be employed to establish a mathematical relationship between the molecular descriptors and the biological activity. uni.lufda.govhodoodo.comnih.govnih.govebi.ac.uk

A hypothetical QSAR model might look like: Biological Activity = C1 * (Steric Parameter) + C2 * (Electronic Parameter) + C3 * (Lipophilic Parameter) + Intercept where C1, C2, C3 are coefficients indicating the contribution of each parameter.

Hypothetical Data Table for this compound Analogues (Illustrative)

| Compound Name (Hypothetical) | PubChem CID (Hypothetical) | Cholinergic Activity (log(1/IC50)) | LogP | Steric Parameter (e.g., MR) | Electronic Parameter (e.g., Charge on N) |

| This compound | 20055495 | N/A (No data) | 0.7 | N/A | N/A |

| This compound Analog 1 | (Hypothetical) | 6.5 | 1.2 | 45.2 | +0.85 |

| This compound Analog 2 | (Hypothetical) | 7.1 | 0.9 | 48.1 | +0.90 |

| This compound Analog 3 | (Hypothetical) | 5.8 | 1.5 | 42.0 | +0.80 |

Note: The values in this table are entirely hypothetical and for illustrative purposes only, as specific biological activity data for this compound is not publicly available.

Model Validation: The developed models would be rigorously validated using internal (e.g., cross-validation, R², Q²) and external validation techniques to ensure their robustness and predictive power for new, untested compounds. fda.govnih.gov The applicability domain of the model would also be defined, indicating the chemical space for which predictions are reliable. fda.govnih.gov

Through such conceptual QSAR studies, if data were to emerge, researchers could rationally design new this compound analogues with predicted improved cholinergic activity, thereby streamlining the drug discovery and development process.

Computational and Theoretical Investigations of Meprochol

Quantum Chemical Studies on Meprochol's Electronic Structure

Quantum chemical studies employ principles of quantum mechanics to investigate the electronic structure, reactivity, and physicochemical properties of molecules. For this compound, such studies would aim to provide a fundamental understanding of its molecular behavior at an atomic and electronic level.

Methodologies: Common approaches include Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2). wikipedia.orguleth.ca These methods calculate the electronic wave function and energy of the molecule, allowing for the derivation of various properties.

Potential Insights:

Molecular Geometry and Conformation: Optimization of this compound's three-dimensional structure to identify its most stable conformations.

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO energies) to understand electron donation and acceptance capabilities, which are crucial for chemical reactivity. mdpi.com

Electrostatic Potential Surface (EPS): Mapping the charge distribution around the molecule to identify regions prone to electrophilic or nucleophilic attack and to understand its interaction with biological targets.

Spectroscopic Properties: Prediction of IR, NMR, or UV-Vis spectra, which could aid in experimental characterization.

These studies would provide a theoretical foundation for understanding this compound's intrinsic reactivity and its potential interactions with biological systems.

Molecular Docking and Dynamics Simulations of this compound-Receptor Complexes

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interactions between a small molecule (ligand) like this compound and its biological target (receptor). Given this compound's classification as a muscarinic cholinoceptor agonist, these investigations would primarily focus on its interaction with muscarinic receptors. epdf.pub

Molecular Docking:

Purpose: To predict the preferred binding orientation (pose) of this compound within the active site of a muscarinic receptor and estimate its binding affinity. ijcai.orguantwerpen.be

Process: This involves preparing the 3D structures of both this compound and the target receptor (if available), followed by running docking algorithms that sample various poses and score their likelihood of binding. ijcai.org

Expected Outcomes: Identification of key amino acid residues in the receptor that interact with this compound (e.g., through hydrogen bonds, hydrophobic interactions, electrostatic interactions) and a predicted binding score.

Molecular Dynamics (MD) Simulations:

Purpose: To study the dynamic behavior of the this compound-receptor complex over time, providing insights into its stability, conformational changes, and the influence of the surrounding solvent environment. compchems.commatlantis.comdtu.dkstanford.eduwustl.edu

Process: MD simulations involve solving Newton's equations of motion for all atoms in the system, allowing their movement to be tracked over picoseconds to microseconds. matlantis.comdtu.dkwustl.edu

Expected Outcomes: Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess complex stability and flexibility, quantification of specific interactions (e.g., hydrogen bond persistence), and estimation of binding free energies. These simulations can reveal how this compound's binding affects receptor conformation and vice versa, offering a more realistic picture than static docking.

In Silico Screening and Design of this compound Derivatives

In silico screening and rational design leverage computational methods to identify novel compounds with desired properties or to optimize existing ones, using this compound as a starting point. uantwerpen.beuniv-paris-diderot.frnih.govresearchgate.net

In Silico Screening:

Ligand-Based Virtual Screening (LBVS): If this compound's pharmacophore (the essential features for its muscarinic activity) is known, LBVS can identify other compounds from large databases that share similar chemical features or molecular shapes. This can involve similarity searching or pharmacophore modeling.

Structure-Based Virtual Screening (SBVS): Utilizing the 3D structure of the muscarinic receptor, SBVS (often through high-throughput docking) can screen millions of compounds to find those predicted to bind effectively to the receptor's active site.

Design of this compound Derivatives:

Lead Optimization: Based on insights from quantum chemical studies and molecular docking/dynamics, modifications to this compound's structure could be proposed to enhance its binding affinity, selectivity, or other desired properties. This might involve R-group enumeration, where different chemical groups are computationally attached to various positions on this compound's scaffold and their properties predicted.

Scaffold Hopping: Designing new molecules with different core structures but retaining the key pharmacophoric features of this compound, potentially leading to novel chemical entities with improved profiles.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity): Computational tools can predict these pharmacokinetic and toxicological properties for this compound and its derivatives, guiding the design towards compounds with better drug-like characteristics. researchgate.net

Bioinformatic Approaches to this compound Target Identification

Bioinformatic approaches complement traditional methods by using computational biology to predict and understand the biological targets of compounds based on their chemical structure, and to explore potential off-target effects. ijcai.orgpitt.educharite.deuni-giessen.deswisstargetprediction.ch

Methodologies:

Chemical Similarity Searching: Comparing this compound's chemical structure to vast databases of compounds with known biological activities and targets. Compounds with high structural similarity often share similar biological activities.

Machine Learning and Deep Learning Models: Training predictive models on large datasets of known drug-target interactions to infer potential targets for this compound based on its molecular descriptors or fingerprints. ijcai.orguantwerpen.beresearchgate.net

Chemogenomics Approaches: Integrating chemical information about this compound with genomic and proteomic data to identify potential protein targets or pathways it might interact with.

Target Prediction Servers: Utilizing online tools (e.g., SuperPred pitt.edu, SwissTargetPrediction swisstargetprediction.ch) that predict potential targets by comparing the input compound's structural fingerprint to libraries of compounds linked to molecular targets.

This compound Physicochemical Properties

The following table summarizes some basic physicochemical properties of this compound, derived from public chemical databases.

| Property | Value (Cation) | Value (Bromide Salt) | Source |

| Molecular Formula | C7H16NO+ | C7H16NO.Br | compchems.com, pitt.edu, dtu.dk |

| Molecular Weight ( g/mol ) | 130.21 | 210.115 | compchems.com, matlantis.com, dtu.dk |

| XLogP (predicted) | 0.7 | -2.14330 | iars.org, dtu.dk |

| Topological Polar Surface Area (Ų) | 9.23 | 9.2 | compchems.com, dtu.dk |

| Melting Point (°C) | N/A | 169 | dtu.dk |

Preclinical Pharmacological Evaluation Methodologies for Meprochol

In Vitro Receptor Binding Assays for Meprochol Affinity and Selectivity

In vitro receptor binding assays are fundamental tools used to assess the affinity of a compound for specific receptors and its selectivity across a panel of different receptor targets. These assays help elucidate the primary molecular targets of this compound and identify any potential off-target interactions that could lead to undesired effects. Receptor binding assays are crucial for lead identification and characterization processes mdpi-res.com.

Radioligand binding assays are a highly sensitive and specific method for quantifying the interaction between a ligand and its receptor. These assays typically involve the use of a radiolabeled known drug or ligand that binds to the receptor, and this compound is then tested for its ability to compete with this radiolabeled ligand for binding sites. The assay is designed as a competitive inhibition assay mdpi-res.com.

The main components of a radioligand binding assay include a source of receptor (e.g., cell membranes, purified receptor protein), a radiolabeled ligand with high affinity for the target receptor, and the test compound (this compound) at varying concentrations. The binding reaction is allowed to reach equilibrium, after which bound and free radioligand are separated, often through filtration or scintillation proximity assay (SPA) techniques mdpi-res.com. The amount of radioactivity associated with the receptor is then measured.

Filtration-based assays: In these assays, the receptor-ligand complex is captured on a filter membrane, while unbound radioligand is washed away. The radioactivity retained on the filter is then quantified using a scintillation counter mdpi-res.com.

Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that does not require physical separation of bound and free ligand. The receptor is immobilized on scintillant-containing beads. When the radiolabeled ligand binds to the receptor on the bead, the emitted radiation excites the scintillant, producing a measurable light signal. Unbound radioligand in solution is too far from the bead to generate a signal.

Data obtained from these assays are typically used to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound, which reflects its binding affinity to the target receptor. A lower IC50 or Ki value indicates higher binding affinity.

Note on this compound Data: Specific radioligand binding data, including IC50 or Ki values for this compound across various receptors, were not found in the consulted scientific literature or databases.

Illustrative Data Table: this compound Radioligand Binding Affinity

| Receptor Target | Radioligand Used | This compound IC₅₀ (nM) (Illustrative) | This compound Kᵢ (nM) (Illustrative) | Reference Compound IC₅₀ (nM) |

| Receptor A | [³H]-Ligand X | 15.2 | 7.8 | 5.1 |

| Receptor B | [¹²⁵I]-Ligand Y | >10,000 | >5,000 | 12.5 |

| Receptor C | [³H]-Ligand Z | 85.7 | 43.1 | 28.9 |

Fluorescence-based ligand binding assays offer non-radioactive alternatives to traditional radioligand techniques, making them suitable for high-throughput screening (HTS) applications. These assays leverage changes in fluorescence properties upon ligand binding to a receptor. Common formats include:

Fluorescence Polarization (FP): This technique measures the change in the rotational speed of a fluorescently labeled ligand when it binds to a larger receptor molecule. When a small fluorescent ligand is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger receptor, its tumbling slows, leading to increased polarization. This compound's ability to displace the fluorescent ligand would decrease the polarization signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays involve two fluorophores: a donor and an acceptor. The donor fluorophore has a long-lived fluorescence emission. When the donor and acceptor are in close proximity (e.g., due to this compound binding to a receptor that also has a labeled partner), energy is transferred from the donor to the acceptor, resulting in a FRET signal. This compound's binding can either induce or disrupt this proximity, leading to a change in the TR-FRET signal.

These methods offer advantages such as reduced handling of hazardous materials, increased assay stability, and suitability for automation.

Note on this compound Data: No specific fluorescence-based ligand binding data for this compound, demonstrating its interaction with target receptors via these methods, were found in the available information.

Illustrative Data Table: this compound Fluorescence-Based Binding Assay Results

| Assay Type | Receptor Target | Fluorescent Ligand | This compound IC₅₀ (nM) (Illustrative) | Z'-factor (Illustrative) |

| FP | Receptor D | Fluoro-Ligand A | 25.1 | 0.75 |

| TR-FRET | Receptor E | Donor/Acceptor Pair B | 18.9 | 0.81 |

Functional Assays for this compound Activity in Isolated Systems

Functional assays are designed to measure the biological activity of this compound by assessing its effect on a specific cellular or biochemical pathway, or on isolated tissues. Unlike binding assays that only measure physical interaction, functional assays determine whether this compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. These assays are crucial for understanding the downstream effects of this compound's binding.

Common types of functional assays include:

Cell-based assays: These involve using cells that naturally express the target receptor or cells engineered to express it. This compound's activity can be measured by monitoring changes in intracellular signaling pathways (e.g., cAMP levels, calcium mobilization, reporter gene activation) or cellular responses (e.g., proliferation, differentiation, cell death). For instance, if this compound is hypothesized to activate a G-protein coupled receptor (GPCR), a cell-based assay measuring changes in cyclic AMP (cAMP) production would be appropriate.

Enzyme assays: If this compound targets an enzyme, its effect on enzyme activity (inhibition or activation) can be measured directly using purified enzymes and their substrates.

Isolated tissue preparations: Tissues or organs isolated from animals (e.g., ileum, aorta, heart) can be maintained in a physiological buffer, and this compound's effects on their contractility, relaxation, or electrical activity can be measured. For example, if this compound is a muscarinic agonist, its effect on isolated smooth muscle contraction could be assessed.

Potency and functional assays are fundamental to the development of cell therapies, providing critical insights into the therapeutic potential and consistency of cell products, and ensuring they can achieve the desired therapeutic effect.

Note on this compound Data: Detailed research findings from functional assays specifically demonstrating this compound's agonistic, antagonistic, or other direct biological activities in isolated systems were not found in the provided search results.

Illustrative Data Table: this compound Functional Assay Results in Isolated Systems

| Assay System | Endpoint Measured | This compound EC₅₀/IC₅₀ (nM) (Illustrative) | Maximal Effect (%) (Illustrative) | Reference Compound EC₅₀/IC₅₀ (nM) |

| HEK293 cells (Receptor F) | cAMP Accumulation | 30.5 (EC₅₀) | 95% | 10.2 (EC₅₀) |

| Isolated Rat Aorta | Vasoconstriction | 120.0 (IC₅₀) | 80% Inhibition | 45.0 (IC₅₀) |

| Purified Enzyme G | Enzyme Activity | 7.8 (IC₅₀) | 98% Inhibition | 2.1 (IC₅₀) |

Non-Human In Vivo Models for this compound Pharmacodynamics

Non-human in vivo models are essential for evaluating the pharmacodynamic effects of this compound in a living organism, providing insights into its efficacy, mechanism of action, and potential target engagement within a more complex biological context. These models allow for the study of drug effects on physiological processes, disease progression, and biomarker modulation.

A wide array of in vivo models are available, including validated animal models (e.g., rat and mouse models) across various therapeutic areas, and customized models. The selection of an appropriate model depends on the hypothesized therapeutic indication of this compound. Examples of in vivo models include:

Disease Models: Animals are induced with or naturally develop conditions that mimic human diseases (e.g., models of inflammation, neurological disorders, cardiovascular diseases, or metabolic disorders).

Xenograft Models: Human cells or tissues (e.g., tumor cells) are implanted into immunocompromised animals. These models are commonly used in oncology to evaluate anti-cancer agents. Patient-derived xenograft (PDX) models, derived directly from patient tumors, are particularly valuable as they better reproduce the complexity and heterogeneity of human cancer.

Syngeneic Models: These involve transplanting tumor cells into immunocompetent animals of the same genetic background, allowing for the study of drug effects within an intact immune system.

Humanized Models: Immunocompromised mice are engrafted with human immune cells or tissues to create a human immune system (HIS) model, which is useful for evaluating immunotherapies.

Pharmacodynamic endpoints measured in in vivo studies can include changes in organ function, biomarker levels (e.g., protein expression, enzyme activity, cytokine levels), physiological parameters (e.g., blood pressure, heart rate), or disease progression markers. These studies help to establish a dose-response relationship in vivo and provide crucial data for predicting clinical outcomes.

Note on this compound Data: No specific detailed research findings or data tables from non-human in vivo models demonstrating this compound's pharmacodynamic effects were found in the provided search results.

Illustrative Data Table: this compound Pharmacodynamic Effects in an Illustrative In Vivo Model

| Animal Model (Illustrative) | Disease/Condition (Illustrative) | This compound Dose (mg/kg) | Endpoint Measured (Illustrative) | Change from Baseline (%) (Illustrative) | Statistical Significance (p-value) |

| Mouse (C57BL/6) | Inflammatory Pain | 10 | Paw Edema Volume | -45% | < 0.01 |

| Rat (Sprague-Dawley) | Hypertension | 30 | Systolic Blood Pressure | -20 mmHg | < 0.05 |

| Humanized Mouse | Tumor Growth (PDX) | 50 | Tumor Volume | -60% | < 0.001 |

Meprochol Analogues and Derivatives Research

Design Principles for Meprochol Derivatives

The design of this compound derivatives would be guided by established principles of medicinal chemistry, focusing on modulating physicochemical properties and optimizing interactions with biological targets. Key considerations would include:

Bioisosterism: Replacing functional groups within the this compound scaffold with bioisosteric equivalents (e.g., substituting the ether linkage or the quaternary ammonium (B1175870) group with other functionalities) could lead to altered metabolic stability, binding affinity, or selectivity. For instance, replacing the methoxy (B1213986) group with other alkoxy or thioether groups, or the trimethylammonium with other alkylammonium moieties, could be explored.

Scaffold Hopping: Maintaining the core pharmacophoric elements while altering the structural backbone could yield novel compounds with improved properties. This would involve identifying the essential features of this compound responsible for its activity and embedding them within different chemical frameworks.

Functional Group Modification: Introducing or modifying existing functional groups (e.g., adding hydroxyl, amino, or halogen substituents to the propenyl chain or around the quaternary nitrogen) can impact hydrogen bonding, lipophilicity, and steric interactions, thereby influencing binding to target receptors or enzymes.

Chirality: If this compound or its derivatives possess chiral centers, the synthesis and evaluation of individual enantiomers would be crucial, as stereochemistry often plays a significant role in biological activity and selectivity.

Lipophilicity and Polarity: Adjusting the balance between lipophilicity and polarity is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. This could involve introducing alkyl chains to increase lipophilicity or polar groups to enhance water solubility.

Steric and Electronic Effects: Modifying the size and electronic properties of substituents can influence how the molecule fits into a binding site and how it interacts electronically with its target. For example, bulky groups might hinder binding, while electron-withdrawing or donating groups could alter pKa values or charge distribution.

An illustrative example of potential modifications and their intended effects is presented in the table below, demonstrating the systematic approach to derivative design.

Table 1: Illustrative Design Principles for this compound Derivatives

| Design Principle | This compound Modification Example | Intended Effect |

| Bioisosteric Replacement | -OCH₃ replaced by -SCH₃ | Altered metabolic stability, potentially different binding affinity |

| Functional Group Addition | Hydroxyl group added to propenyl chain | Increased polarity, improved aqueous solubility, potential for hydrogen bonding |

| Alkyl Chain Extension | -N⁺(CH₃)₃ replaced by -N⁺(CH₃)₂(CH₂CH₃) | Modulation of lipophilicity, altered steric fit in binding site |

| Scaffold Hopping | Replacement of propenyl ether with a cyclic ether | Novel scaffold with potentially improved rigidity or metabolic profile |

Synthetic Strategies for Novel this compound Analogues

The synthesis of novel this compound analogues would necessitate a repertoire of organic chemistry reactions, tailored to the specific structural changes desired. Given this compound's core structure containing a quaternary ammonium group and an alkene with an ether linkage, common synthetic strategies would likely include:

Alkylation Reactions: The quaternary ammonium center is typically formed via alkylation of a tertiary amine. Analogues could be synthesized by varying the alkyl halides used in this step, allowing for different substituents on the nitrogen.

Addition Reactions: The alkene functionality offers opportunities for various addition reactions (e.g., hydrohalogenation, hydration, epoxidation) followed by further functionalization to introduce new groups onto the carbon backbone.

Ether Synthesis: The methoxy ether linkage could be modified through various ether synthesis methods (e.g., Williamson ether synthesis) to introduce different alkoxy groups.

Functional Group Interconversions: Standard transformations to convert one functional group into another (e.g., reduction of carbonyls, oxidation of alcohols, halogenation) would be employed to diversify the molecule.

Multi-component Reactions: For more complex analogues, multi-component reactions could offer efficient pathways to construct diverse structures in a single step from readily available starting materials.

Protecting Group Chemistry: Given the presence of potentially reactive functionalities, the judicious use of protecting groups would be essential to ensure selective reactions and prevent unwanted side products.

A hypothetical synthetic route for a this compound analogue might involve starting from a precursor with a tertiary amine and an appropriate alkene, followed by alkylation to form the quaternary ammonium salt and subsequent modifications to the alkene or ether moieties.

Table 2: Illustrative Synthetic Approaches for this compound Analogues

| Target Modification | Synthetic Strategy Example | Key Reagents/Conditions |

| Varied Alkyl Groups on Nitrogen | Alkylation of a tertiary amine precursor with different alkyl halides | R-X (alkyl halide), solvent (e.g., acetonitrile), heat |

| Hydroxylated Propenyl Chain | Hydration of the alkene followed by functionalization | H₂O, acid catalyst; then further reactions (e.g., oxidation) |

| Altered Alkoxy Group | Williamson Ether Synthesis with different alcohols | R-OH (alcohol), base (e.g., NaH), alkyl halide |

Comparative Pharmacological Profiling of this compound Derivatives

Once synthesized, this compound derivatives would undergo rigorous comparative pharmacological profiling to assess their biological activities and identify compounds with improved properties. This profiling would involve a series of in vitro and potentially in vivo assays, although the latter falls outside the scope of this article's content exclusions.

In vitro Assays: These are fundamental for determining the potency and selectivity of derivatives.

Receptor Binding Assays: If this compound is hypothesized to interact with specific receptors, competitive binding assays would quantify the affinity of derivatives for these targets.

Enzyme Inhibition Assays: If this compound acts as an enzyme inhibitor, assays measuring enzyme activity in the presence of derivatives would determine their inhibitory potency (e.g., IC₅₀ values).

Cellular Assays: Assays using relevant cell lines could evaluate cellular uptake, cytotoxicity (at concentrations far exceeding therapeutic relevance, for initial screening purposes), and specific cellular responses modulated by this compound.

Selectivity Profiling: Derivatives would be screened against a panel of related targets or off-targets to assess their selectivity, aiming to minimize unwanted interactions that could lead to side effects.

Functional Assays: Beyond binding or inhibition, functional assays would measure the biological outcome of the compound's interaction with its target, such as changes in signal transduction pathways or physiological responses in a cellular context.

Comparative analysis of the pharmacological data across a series of derivatives would reveal how structural changes impact biological activity. For instance, a hypothetical comparison of this compound and two derivatives (Derivative A, Derivative B) could show varying potencies against a target, as illustrated below.

Table 3: Illustrative Comparative Pharmacological Profiling Data (Hypothetical IC₅₀ Values)

| Compound | Target X (IC₅₀, µM) | Target Y (IC₅₀, µM) | Selectivity Ratio (Target Y / Target X) |

| This compound | 10.5 | 100.0 | 9.5 |

| Derivative A | 2.1 | 80.0 | 38.1 |

| Derivative B | 15.2 | 15.0 | 1.0 |

Note: IC₅₀ values are hypothetical and for illustrative purposes only. Lower IC₅₀ values indicate higher potency.

Structure-Activity Landscape Analysis of this compound and its Analogues

Structure-Activity Relationship (SAR) is the fundamental principle that links the chemical structure of a molecule to its biological activity wikipedia.orgslideshare.net. The analysis of SAR enables medicinal chemists to identify the specific chemical groups responsible for a desired biological effect, allowing for targeted modifications to enhance potency or selectivity wikipedia.org. Quantitative Structure-Activity Relationships (QSAR) further refine this by building mathematical models that correlate structural descriptors with biological activity wikipedia.orgslideshare.net.

For this compound and its analogues, a comprehensive Structure-Activity Landscape Analysis (SALA) would involve:

Identification of Key Pharmacophoric Features: Determining the essential structural elements of this compound that are crucial for its interaction with the biological target. This often involves systematically varying parts of the molecule and observing the impact on activity.

Mapping Activity Cliffs: An "activity cliff" occurs when a small structural change leads to a disproportionately large change in biological activity. Identifying these cliffs is critical as they highlight regions of the molecule that are highly sensitive to modification and can provide insights into binding site interactions.

Correlation of Physicochemical Properties with Activity: Analyzing how properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight correlate with observed biological activities across the derivative series.

Conformational Analysis: Understanding the preferred three-dimensional conformations of this compound and its analogues, and how these conformations might influence their binding to a target.

Computational Modeling: Utilizing computational tools such as molecular docking, molecular dynamics simulations, and pharmacophore modeling to visualize and predict how derivatives interact with their biological targets at an atomic level. This can guide the design of new, more effective compounds.

Through SAR and SALA, researchers would aim to develop a detailed understanding of how structural changes to this compound influence its biological activity, thereby guiding the rational design of optimized derivatives with enhanced therapeutic potential.

Table 4: Illustrative Structure-Activity Relationship Insights (Hypothetical)

| Structural Feature Modified | Observed Effect on Activity (Hypothetical) | Implication for SAR |

| Replacement of -OCH₃ with -OC₂H₅ | 5-fold decrease in potency | Methoxy group is critical for optimal binding; larger groups are detrimental. |

| Addition of a hydroxyl group at C3 of propenyl chain | 2-fold increase in selectivity for Target X | New hydrogen bond interaction enhances specificity. |

| Alteration of N-methyl to N-ethyl | Significant loss of activity | Trimethylammonium moiety is essential for strong binding. |

Future Research Directions for Meprochol

Elucidation of Undiscovered Meprochol Biological Targets

While this compound's primary interactions within the cholinergic system are established, its full spectrum of biological targets remains an area ripe for exploration. Identifying these off-target interactions is crucial for a comprehensive understanding of its mechanism of action and for anticipating potential secondary effects. Future research will likely employ a combination of computational and experimental strategies to uncover novel binding partners.

Key Methodologies:

Affinity Chromatography-Mass Spectrometry: This technique involves immobilizing a this compound derivative onto a solid support to "capture" interacting proteins from cell or tissue lysates. The bound proteins are then eluted and identified using mass spectrometry. This approach has been successfully used to identify novel microtubule-binding proteins. nih.gov

Chemoinformatics and Target Prediction: Computational methods can predict potential targets by comparing the chemical structure of this compound to libraries of compounds with known biological targets. nih.gov This strategy can rapidly generate hypotheses for experimental validation.

Proteome Microarrays: These arrays contain thousands of purified human proteins. Probing these arrays with a labeled this compound derivative can identify direct binding interactions across a significant portion of the human proteome.

Phenotypic Screening: Advanced cell-based assays can reveal unexpected biological effects of this compound. nih.gov Unraveling the molecular pathways behind these phenotypes can lead to the identification of previously unknown targets.

By systematically identifying the complete interactome of this compound, researchers can build a more detailed map of its cellular effects, potentially revealing roles in unforeseen biological processes.

Table 1: Methodologies for Discovering Novel Biological Targets

| Methodology | Principle | Potential Application for this compound |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry | Uses an immobilized this compound derivative to isolate binding proteins from a biological sample for identification by mass spectrometry. | Identification of direct and indirect interacting proteins in neuronal and non-neuronal tissues. |

| Chemoinformatics | Leverages ligand similarity to known drugs to predict potential molecular targets computationally. nih.gov | Rapidly generates a list of potential off-targets for subsequent experimental verification. |

| Proteome Microarrays | A high-throughput method to screen for direct binding of labeled this compound against a large collection of purified proteins. | Unbiased identification of direct protein binders across the human proteome. |

| Phenotypic Screening | Utilizes cell-based assays to observe the effects of this compound on cellular processes, followed by mechanistic studies to identify the responsible target. nih.gov | Discovery of novel functions and therapeutic potentials in areas beyond the cholinergic system. |

Advanced Spectroscopic and Imaging Techniques in this compound Research

To visualize and quantify the interactions of this compound at the molecular and cellular level, future studies will need to leverage sophisticated analytical techniques. Advanced spectroscopic and imaging methods can provide unprecedented detail about how this compound engages its targets in real-time and within a native biological context. researchgate.net

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about the binding interface between this compound and its target proteins, elucidating the specific amino acid residues involved in the interaction.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect conformational changes in a target protein upon this compound binding, offering insights into the mechanism of action. spectroscopyonline.comiipseries.org

Imaging Modalities:

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): By labeling this compound with a positron-emitting or gamma-emitting isotope, these non-invasive imaging techniques can be used to map the distribution of the compound and its targets throughout the body in preclinical models. nih.govbruker.comunc.edu

Fluorescence Microscopy: Using fluorescently tagged this compound derivatives allows for the direct visualization of its subcellular localization and dynamic movements within living cells. unc.eduyoutube.com Confocal microscopy, in particular, can provide high-resolution, three-dimensional images. youtube.com

These advanced methods will be instrumental in moving from a static picture of this compound's interactions to a dynamic understanding of its behavior in complex biological systems.

Table 2: Advanced Analytical Techniques in this compound Research

| Technique | Type | Information Provided |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Spectroscopy | Atomic-level detail of the this compound-target binding site. |

| FT-IR & Raman Spectroscopy | Spectroscopy | Conformational changes in target proteins upon binding. spectroscopyonline.com |

| PET & SPECT | Imaging | In vivo distribution and target engagement in whole organisms. nih.govbruker.com |

| Fluorescence Microscopy | Imaging | Subcellular localization and dynamics in living cells. unc.edu |

Integration of Multi-Omics Data in this compound Mechanistic Studies

Understanding the full biological impact of this compound requires a systems-level approach. The integration of multiple "omics" datasets—such as proteomics, metabolomics, and transcriptomics—can provide a holistic view of the cellular perturbations caused by the compound. nih.govnih.govmdpi.com This approach moves beyond a single target to map the broader network effects.

Proteomics: Quantitative proteomics can identify changes in the expression levels of thousands of proteins following this compound treatment, revealing downstream signaling cascades and compensatory mechanisms. nih.govcornell.edu

Metabolomics: As the comprehensive study of small molecules (metabolites), metabolomics can uncover alterations in metabolic pathways affected by this compound, providing a functional readout of its cellular activity. nih.govmdpi.com

Transcriptomics: By analyzing changes in messenger RNA (mRNA) expression, transcriptomics can indicate which genes are up- or down-regulated in response to this compound, offering clues about the cellular response and potential long-term effects.

Combining these datasets allows researchers to construct comprehensive models of this compound's mechanism of action, linking initial target engagement to widespread changes in protein expression, metabolic function, and gene regulation. mdpi.com

Role of this compound in Understanding Cholinergic System Pathophysiology

The cholinergic system is deeply implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Alzheimer's disease. nih.govmdpi.com The progressive loss of cholinergic neurons in the basal forebrain is a key feature of Alzheimer's, leading to deficits in memory and learning. nih.gov

This compound, as a specific modulator of cholinergic signaling, can serve as a valuable research tool to probe the intricacies of these disease states. nih.gov Future studies could use this compound to:

Investigate the downstream consequences of sustained cholinergic receptor activation or modulation in disease models.

Explore the interplay between the cholinergic system and other key pathological features, such as amyloid-β deposition and tau pathology in Alzheimer's disease models. nih.gov

Help delineate the specific roles of different cholinergic receptor subtypes in cognitive function and dysfunction.

By using this compound to precisely manipulate the cholinergic system, researchers can gain deeper insights into the mechanisms that drive neurodegeneration and cognitive decline, potentially uncovering new therapeutic strategies. researchgate.net

Exploration of this compound in Chemical Biology Probe Development

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a biological system. nih.govfebs.org Developing derivatives of this compound for this purpose represents a significant future research direction.

Strategies for Probe Development:

Biotinylation: Attaching a biotin (B1667282) tag to this compound would allow for the affinity-based purification of its binding partners. nih.gov

Fluorescent Labeling: Synthesizing a this compound analog with a fluorescent dye would enable its visualization in cells and tissues using microscopy techniques.

Photoaffinity Labeling: Incorporating a photoreactive group into the this compound structure would allow for the formation of a covalent bond with its target upon exposure to UV light. This enables the permanent tagging and subsequent identification of binding proteins.

These this compound-based probes would be powerful tools for validating targets, studying target engagement in living cells, and identifying the components of the molecular machinery with which this compound interacts. mskcc.org The development of such probes is a crucial step in translating basic biochemical findings into a more profound understanding of cellular function. ncl.ac.uk

Q & A

Q. How can multi-omics integration elucidate this compound's downstream metabolic impacts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.